(1-Methyl-1H-pyrrol-2-yl)methanol
Overview
Description
(1-Methyl-1H-pyrrol-2-yl)methanol is a chemical compound that is derived from pyrrole, a five-membered aromatic heterocycle. The methylation of pyrrole rings is a significant modification that can alter the physical and chemical properties of the molecule, making it useful for various applications in chemical synthesis and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a novel method for synthesizing (1-methyl-1H-pyrrol-2-yl)(p-tolyl)methanone was described using the Grignard reaction, which involved the preparation of N-methyl-2-pyrrolealdehyde followed by conversion to N-methyl-2-pyrrolecarbonitrile and subsequent reaction with p-tolylMgBr . Another study demonstrated the ring-methylation of pyrrole using supercritical methanol, which produced a mixture of methylated pyrroles without the need for additional catalysts . Additionally, an iridium-catalyzed methylation of pyrroles using methanol as the methylating agent was achieved, providing a direct route to methyl-pyrroles .
Molecular Structure Analysis
The molecular structure of (1-Methyl-1H-pyrrol-2-yl)methanol would consist of a pyrrole ring with a methyl group attached to the nitrogen atom and a methanol group attached to the second carbon of the ring. This structure is similar to the compounds discussed in the provided papers, where methylation occurs on the pyrrole ring, albeit at different positions or with additional substituents.
Chemical Reactions Analysis
The methylation of pyrrole and indole compounds can proceed through various mechanisms, including electrophilic aromatic substitution as suggested in the methylation of indole using supercritical methanol . The iridium-catalyzed methylation represents a borrowing hydrogen methodology, which is a sustainable approach using methanol as a feedstock . These reactions highlight the versatility of methylation processes in modifying heterocyclic compounds like pyrroles.
Physical and Chemical Properties Analysis
Methylation of pyrrole can significantly affect its physical and chemical properties. For example, the introduction of methyl groups can increase the hydrophobicity of the molecule, potentially altering its solubility and reactivity. The studies do not provide specific data on the physical properties of (1-Methyl-1H-pyrrol-2-yl)methanol, but the general trend suggests that methylation would likely make the compound more lipophilic and could also influence its boiling point, melting point, and stability .
Safety and Hazards
“(1-Methyl-1H-pyrrol-2-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
properties
IUPAC Name |
(1-methylpyrrol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-7-4-2-3-6(7)5-8/h2-4,8H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGUSWOZYFZTMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200180 | |
Record name | 2-Pyrrolemethanol, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-pyrrol-2-yl)methanol | |
CAS RN |
52160-51-7 | |
Record name | 1-Methyl-1H-pyrrole-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52160-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrrolemethanol, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052160517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrrolemethanol, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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